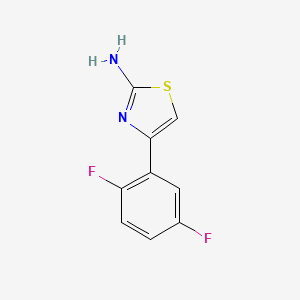
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine
描述
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,5-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-difluoroaniline with thiourea in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated thiazole derivatives.
科学研究应用
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Uniqueness
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with tailored biological activities.
生物活性
4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-amino thiazole derivatives with appropriate fluorinated aromatic compounds. The general synthetic route includes:
- Formation of Thiazole Ring : The initial step involves the condensation of thioamide with α-halo ketones or aldehydes to form the thiazole ring.
- Fluorination : The introduction of fluorine atoms at the 2 and 5 positions can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
- Amination : Finally, amination reactions are performed to introduce the amino group at the desired position.
Antiproliferative Activity
Research has shown that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A notable compound in this category was identified with an IC50 value ranging from 0.36 to 0.86 μM across different cancer cell lines .
| Compound Name | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to directly inhibit the enzyme 5-lipoxygenase (LOX), which is crucial in the synthesis of leukotrienes involved in inflammatory responses. In vitro and in vivo assays demonstrated that certain thiazole derivatives effectively reduce inflammation markers, suggesting potential therapeutic applications for conditions like asthma and rheumatoid arthritis .
The biological activity of this compound can be attributed to several mechanisms:
-
Tubulin Inhibition : By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics essential for cell division.
"Molecular docking results revealed that these compounds could bind to the colchicine binding site of tubulin" .
- Enzyme Inhibition : The inhibition of LOX suggests a pathway through which these compounds can modulate inflammatory processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives:
- A study focused on a series of N-aryl thiazole derivatives found that modifications at specific positions significantly influenced their antiproliferative activity and selectivity against cancer cells .
- Another research highlighted the neuroprotective effects of certain thiazole derivatives against oxidative stress in neuronal cell lines, indicating broader therapeutic potential beyond oncology .
属性
IUPAC Name |
4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJLXKHBXFBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














